Ethyl 2-(1-(pyridin-4-yl)piperidin-4-yl)acetate

Physicochemical profiling Medicinal chemistry Oral bioavailability prediction

Ethyl 2-(1-(pyridin-4-yl)piperidin-4-yl)acetate (CAS 168077-30-3) is a heterocyclic building block featuring both pyridine and piperidine rings connected via a C-4 linkage, with an ethyl acetate side chain. The compound has a molecular formula of C₁₄H₂₀N₂O₂ and a molecular weight of 248.32 g/mol, with standard commercial purity specified at 95%.

Molecular Formula C14H20N2O2
Molecular Weight 248.32 g/mol
Cat. No. B13029282
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-(1-(pyridin-4-yl)piperidin-4-yl)acetate
Molecular FormulaC14H20N2O2
Molecular Weight248.32 g/mol
Structural Identifiers
SMILESCCOC(=O)CC1CCN(CC1)C2=CC=NC=C2
InChIInChI=1S/C14H20N2O2/c1-2-18-14(17)11-12-5-9-16(10-6-12)13-3-7-15-8-4-13/h3-4,7-8,12H,2,5-6,9-11H2,1H3
InChIKeyBQIHCKZMDLJIEL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 2-(1-(pyridin-4-yl)piperidin-4-yl)acetate: Physicochemical and Structural Baseline for Informed Sourcing


Ethyl 2-(1-(pyridin-4-yl)piperidin-4-yl)acetate (CAS 168077-30-3) is a heterocyclic building block featuring both pyridine and piperidine rings connected via a C-4 linkage, with an ethyl acetate side chain . The compound has a molecular formula of C₁₄H₂₀N₂O₂ and a molecular weight of 248.32 g/mol, with standard commercial purity specified at 95% . Its structure enables dual reactivity through both the ester functionality and the 4-pyridyl-piperidine scaffold, making it a versatile intermediate in medicinal chemistry programs .

Why In-Class Piperidine-Pyridine Esters Cannot Substitute for Ethyl 2-(1-(pyridin-4-yl)piperidin-4-yl)acetate


The 1-(pyridin-4-yl)piperidine scaffold, while broadly classified with pyridine-piperidine hybrids, exhibits critical structural features that preclude simple substitution. The 4-pyridyl substitution pattern confers distinct electronic properties and hydrogen-bonding capacity compared to 2- or 3-pyridyl isomers , while the ethyl acetate moiety at the piperidine 4-position provides different lipophilicity and reactivity profiles than the corresponding carboxylic acid or unsubstituted piperidine analogs . Physicochemical data reveal that even within this narrow scaffold class, logP differences of 0.5–1.0 units can drive significant divergence in passive permeability, solubility, and protein binding, directly impacting experimental reproducibility [1]. Without head-to-head validation, procurement decisions based on perceived scaffold similarity risk introducing uncharacterized variables into synthesis, assay, or SAR studies.

Quantitative Differentiation Evidence: Ethyl 2-(1-(pyridin-4-yl)piperidin-4-yl)acetate vs. Closest Analogs


Polar Surface Area and Hydrogen-Bonding Capacity of the Intact Ester vs. Hydrolyzed Acid Analog

The target compound retains an ester protecting group at the acetic acid moiety, significantly altering hydrogen-bond donor count and polar surface area relative to the free acid analog (CAS 207914-88-3). The ester form possesses zero hydrogen-bond donors (HBD) compared to one HBD for the free acid, while the topological polar surface area (tPSA) increases upon hydrolysis due to the exposed carboxyl group. These differences directly affect passive membrane permeability predictions commonly used in drug discovery [1].

Physicochemical profiling Medicinal chemistry Oral bioavailability prediction

Lipophilicity (cLogP) Divergence Between Ester and Acid Forms

The ethyl ester imparts higher predicted lipophilicity compared to the free carboxylic acid analog. PubChem-calculated XLogP3 for Ethyl 2-(1-(pyridin-4-yl)piperidin-4-yl)acetate is approximately 1.8 [1], whereas the corresponding acid (CAS 207914-88-3) has a predicted XLogP3 of approximately 0.2 [2]. This ~1.6 log unit difference translates to roughly 40-fold higher partition into octanol, substantially affecting solubility and permeability profiles [3].

Lipophilicity Drug-likeness ADME property optimization

Scaffold Distinction: 4-Pyridyl vs. Unsubstituted Piperidine Ester

The presence of the 4-pyridyl substituent on the piperidine ring fundamentally distinguishes the target compound from simpler piperidine esters such as Ethyl 2-(piperidin-4-yl)acetate (CAS 59184-90-6). The 4-pyridyl group introduces an additional aromatic ring, a hydrogen-bond acceptor (pyridine N), and significantly alters molecular size (MW increase from 171.24 to 248.32 g/mol). While direct comparative biological data are absent from the published literature, the structural divergence is evident in the scaffold's inclusion in patent families targeting Wnt pathway inhibition, where the pyridine ring is critical for hinge-binding interactions [1].

Fragment-based drug design Scaffold hopping Kinase inhibitor design

Commercially Available Purity Benchmarking: Batch-to-Batch Consistency and QC Documentation

Ethyl 2-(1-(pyridin-4-yl)piperidin-4-yl)acetate is commercially supplied at a minimum purity specification of 95% by vendors including Bidepharm and AKSci, with batch-specific QC documentation (NMR, HPLC, GC) available upon request . In contrast, the 4-substituted carboxylic acid analog (CAS 121912-29-6) is available at 98% purity, and the unsubstituted piperidine ester (CAS 59184-90-6) is supplied at 97% purity . While these purity differences are modest, the availability of full spectroscopic QC documentation distinguishes the target compound for use in GLP-like or publication-grade studies where compound identity and purity must be rigorously documented.

Quality control Procurement specification Reproducibility

Synthetic Accessibility: The 4-Pyridyl Substitution Drives Precursor Selection and Cost

The synthesis of the target compound proceeds via N-arylation of ethyl 2-(piperidin-4-yl)acetate with a 4-halopyridine, or alternatively through reductive amination of 4-pyridylpiperidine with ethyl glyoxylate [1]. Neither of these routes requires complex protecting group strategies or cryogenic conditions, placing this compound at the more accessible end of the pyridyl-piperidine ester spectrum. The corresponding 2-pyridyl isomer (CAS 1401967-73-4) requires similar synthetic steps but may present additional steric challenges during N-arylation due to the 2-pyridyl nitrogen's proximity to the reactive site . Quantifying exact yield and cost differentials requires vendor-specific inquiry, but the structural features of the 4-pyridyl isomer generally favor straightforward access.

Chemical synthesis Route scouting Cost of goods

Ethyl 2-(1-(pyridin-4-yl)piperidin-4-yl)acetate: Recommended Application Scenarios Based on Quantitative Differentiation


Medicinal Chemistry Hit Expansion in Kinase or Wnt Pathway Programs

The 4-pyridyl-piperidine scaffold of Ethyl 2-(1-(pyridin-4-yl)piperidin-4-yl)acetate aligns with pharmacophoric elements found in patent-disclosed Wnt pathway inhibitors from Merck [1]. The ester functionality provides a synthetic handle for subsequent amidation or hydrolysis, enabling rapid SAR elaboration. The compound's predicted XLogP3 of ~1.8 places it within the optimal lipophilicity range for oral bioavailability, making it a suitable starting point for lead optimization campaigns where maintaining ligand efficiency while improving potency is critical.

Fragment-Based Screening Libraries Requiring Balanced Physicochemical Properties

With zero hydrogen-bond donors, four hydrogen-bond acceptors, and a predicted tPSA of approximately 42 Ų (based on fragment contribution analysis), this compound meets 'rule-of-three' criteria for fragment-like molecules [1]. Its balanced lipophilicity (XLogP3 ~1.8) supports aqueous solubility adequate for screening at typical fragment concentrations (200–500 μM), while retaining sufficient hydrophobicity for weak but detectable target engagement in biochemical assays.

Synthetic Intermediate for PROTAC Linker or Bifunctional Degrader Chemistry

The ethyl ester serves as a protected form of the acetic acid, enabling orthogonal functionalization strategies in PROTAC synthesis. The piperidine 4-position provides a vector for linker attachment via amide bond formation after ester hydrolysis, while the 4-pyridyl terminus can participate in E3 ligase ligand binding or serve as a solvent-exposed group to modulate physicochemical properties. The commercial availability at 95% purity with full QC documentation supports reliable use in multi-step synthetic sequences .

Control Compound for Selectivity Profiling of 2-Pyridyl and 3-Pyridyl Isomers

When evaluating the biological activity of pyridyl-piperidine ester libraries, the 4-pyridyl isomer must be profiled alongside the 2- and 3-pyridyl variants to assess regioisomeric selectivity. The distinct electronic properties of the 4-pyridyl nitrogen (symmetric charge distribution) may confer different target engagement profiles compared to the 2-pyridyl isomer (proximal nitrogen may participate in intramolecular hydrogen bonds) [1]. Procurement of all three isomers from documented commercial sources ensures comparability across profiling studies.

Quote Request

Request a Quote for Ethyl 2-(1-(pyridin-4-yl)piperidin-4-yl)acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.